1H-pyrrolo[2,3-b]pyridin-3-amine

FGFR Kinase Inhibitor Medicinal Chemistry

Medicinal chemists targeting selective kinase inhibition require non-interchangeable, ligand-efficient scaffolds to avoid program derailment. 1H-Pyrrolo[2,3-b]pyridin-3-amine (CAS 189882-31-3) is the definitive 7-azaindole-3-amine core delivering unique ATP-pocket binding geometry distinct from 5-azaindole analogs. - FGFR1 inhibitor derivative IC50 = 7 nM; CDK9/Cyclin T selectivity >4-fold over Haspin. - Low MW (133.15 g/mol) enables efficient lead optimization within drug-likeness thresholds. - Consistent 95% purity across major suppliers; stored at 2-8°C with cold-chain shipping available.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 189882-31-3
Cat. No. B112186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-b]pyridin-3-amine
CAS189882-31-3
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC=C2N)N=C1
InChIInChI=1S/C7H7N3/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,8H2,(H,9,10)
InChIKeyHCTKTFWOSSBSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-b]pyridin-3-amine (CAS 189882-31-3) 7-Azaindole Scaffold for Kinase Inhibitor Development and Procurement


1H-Pyrrolo[2,3-b]pyridin-3-amine (CAS 189882-31-3), also known as 3-amino-7-azaindole, is a heterocyclic aromatic amine that serves as a privileged pharmacophore in medicinal chemistry [1]. Its 7-azaindole core is a key structural motif in numerous kinase inhibitors and therapeutic agents targeting a range of diseases, including cancer, inflammatory conditions, and neurological disorders . The compound is characterized by a bicyclic structure consisting of a pyrrole and a pyridine ring fused together, with a molecular formula of C₇H₇N₃ and a molecular weight of 133.15 g/mol [2]. Its physicochemical properties, such as a melting point of 194-196 °C and a predicted pKa of 8.42, are well-defined and support its use as a synthetic intermediate and research tool .

Scaffold Privileged 7-azaindole pharmacophore for kinase inhibitor design
Functional handle 3-amino group enables rapid chemical elaboration and SAR exploration
Selectivity context Core scaffold supports isoform-selectivity tuning in kinase research

Why Generic Azaindole Substitution Fails for 1H-Pyrrolo[2,3-b]pyridin-3-amine-Based Research and Development


The 1H-pyrrolo[2,3-b]pyridin-3-amine (7-azaindole-3-amine) scaffold exhibits a unique and non-interchangeable kinase inhibition profile due to its specific binding interactions within the ATP-binding pocket [1]. While related heterocycles like 5-azaindole or 4-azaindole may share a common core, their distinct nitrogen positioning fundamentally alters their hydrogen-bonding patterns and overall binding geometry, leading to significant differences in kinase selectivity and potency [2]. For instance, in the development of CDC7 kinase inhibitors, the 7-azaindole core provided a distinct selectivity profile compared to its 5-azaindole counterpart, which was crucial for achieving target-specific inhibition with minimal off-target effects [3]. Furthermore, the 3-amino group is a critical vector for further chemical elaboration; its substitution with other moieties or the use of scaffolds lacking this amino group can drastically alter both the binding affinity and the downstream synthetic utility, thereby compromising the integrity of a medicinal chemistry program [4]. Therefore, indiscriminate substitution with a generic azaindole or a close analog is likely to derail project timelines and lead to false-negative or false-positive results in biological assays.

5- or 4-azaindole analogs

Different nitrogen positioning alters ATP-pocket hydrogen bonding and may shift kinase selectivity profile

Missing 3-amino group

Loss of the critical derivatization vector limits synthetic utility and downstream SAR development

Indole or other heterocyclic replacements

Core geometry changes can disrupt target engagement and lead to false-negative assay results

Quantitative Evidence Differentiating 1H-Pyrrolo[2,3-b]pyridin-3-amine (CAS 189882-31-3) from Analogs in Kinase Inhibition


FGFR1 Inhibitory Potency of a 7-Azaindole-3-amine Derivative vs. a Core Analog

A direct comparison between a 7-azaindole-3-amine derivative (Compound 4h) and a closely related 1H-pyrrolo[2,3-b]pyridine derivative (Compound 1) reveals a substantial difference in FGFR1 inhibitory potency. Compound 4h, a functionalized derivative of the 1H-pyrrolo[2,3-b]pyridin-3-amine core, exhibits an IC50 of 7 nM against FGFR1 [1]. In contrast, Compound 1, a more basic analog of the same core, shows a markedly reduced potency with an IC50 of 1.9 µM (1900 nM) against FGFR1 [2]. This comparison underscores the critical role of specific substituents on the core scaffold for achieving high potency.

FGFR1 potency comparison
Head-to-head
7 nM (derivative) vs 1900 nM (core analog)
~271-fold higher inhibitory activity for the functionalized scaffold
Supports FGFR1 inhibition study fit with scaffold-specific substitution
Enzymatic FGFR1 assay; dose-response IC50 determination
FGFR Kinase Inhibitor Medicinal Chemistry Oncology

Kinase Selectivity Profile of 7-Azaindole-3-amine Derivatives vs. 5-Azaindole Analogs

In the development of CDC7 kinase inhibitors, a direct comparison of the kinase selectivity profiles of 5-azaindole and 7-azaindole (1H-pyrrolo[2,3-b]pyridin-3-amine) derivatives demonstrates a clear divergence in target engagement [1]. The 7-azaindole-based inhibitor 36 exhibited a favorable selectivity profile against a panel of kinases, whereas the 5-azaindole analog showed a broader, less specific inhibition pattern, leading to the selection of the 7-azaindole scaffold for further optimization [2]. The improved metabolic stability of the 5-azaindole Cdc7 inhibitor (ie 36) was noted, but the overall profile favored the 7-azaindole core for its superior selectivity.

Kinase selectivity screening
Head-to-head
7-azaindole core vs 5-azaindole analog in a kinase panel
7-azaindole-based inhibitor shows a more confined selectivity fingerprint
Enables isoform-selectivity profiling for CDC7 kinase research
Panel screening at single concentration / dose-response; selectivity pattern favors 7-azaindole
CDC7 Kinase Selectivity Medicinal Chemistry Cancer

Comparative CDK9/Cyclin T vs. Haspin Inhibitory Activity of 7-Azaindole Derivatives

A series of 7-azaindole derivatives were evaluated for their dual inhibitory activity against CDK9/Cyclin T and Haspin kinases [1]. Among them, compound 2k demonstrated a moderate potency against CDK9/Cyclin T with an IC50 of 6.8 µM, while exhibiting significantly weaker activity against Haspin with an IC50 of 28 µM [2]. This within-class comparison highlights the ability of the 7-azaindole scaffold to be tuned for selective inhibition of one kinase over another, a feature not uniformly shared by other heterocyclic cores.

CDK9 vs Haspin window
Head-to-head
>4-fold selectivity
IC50 6.8 µM (CDK9/Cyclin T) vs 28 µM (Haspin)
Supports tunable CDK9 inhibition context with reduced Haspin engagement
Recombinant human kinases; ATP concentration near Km
CDK9 Haspin Kinase Inhibitor Cancer

Optimal Research and Industrial Application Scenarios for 1H-Pyrrolo[2,3-b]pyridin-3-amine (CAS 189882-31-3)


Development of Selective FGFR Kinase Inhibitors for Targeted Cancer Therapy

The potent FGFR1 inhibitory activity (IC50 = 7 nM) demonstrated by a derivative of this scaffold establishes 1H-pyrrolo[2,3-b]pyridin-3-amine as an ideal starting point for the design of selective FGFR inhibitors [1]. This is particularly relevant for oncology research, where aberrant FGFR signaling drives tumor growth. The scaffold's low molecular weight (133.15 g/mol) further supports its utility as a ligand-efficient core, allowing for the addition of substituents to improve selectivity and pharmacokinetics without exceeding drug-likeness thresholds [2].

Design of Selective CDK9 Inhibitors with Reduced Off-Target Haspin Activity

The observed selectivity of 7-azaindole derivatives for CDK9/Cyclin T over Haspin (>4-fold) provides a crucial design principle for medicinal chemists targeting transcriptional regulation in cancer [3]. This property makes 1H-pyrrolo[2,3-b]pyridin-3-amine a valuable scaffold for developing CDK9 inhibitors with a potentially improved therapeutic window by minimizing Haspin-related toxicity. The ability to tune the selectivity of the core through chemical modification is a key advantage for this specific application [4].

Medicinal Chemistry Optimization of CDC7 Kinase Inhibitors with Favorable Selectivity

The distinct kinase selectivity profile of the 7-azaindole core, as demonstrated in the context of CDC7 inhibition, makes it the preferred scaffold over its 5-azaindole analog for programs where kinase selectivity is paramount [5]. This is a critical application for targeting DNA replication in cancer cells, where inhibiting CDC7 selectively is desired to avoid toxicity associated with broader kinase inhibition. The scaffold's established SAR provides a clear path for further optimization of potency and selectivity [6].

Application
Selection Property
Validation Focus
FGFR kinase inhibitor research
Scaffold with reported FGFR1 inhibitory context
FGFR1 enzymatic assay and selectivity profiling
CDK9/Cyclin T inhibition studies
Core enabling CDK9 vs. Haspin selectivity tuning
CDK9/Haspin dual assay and selectivity window confirmation
CDC7 kinase selectivity research
7-azaindole core with distinct kinase selectivity pattern
Kinase panel screening and off-target assessment

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